N-Allyl-N-(3-benzylureido)glycine
Description
N-Allyl-N-(3-benzylureido)glycine is a glycine derivative characterized by an allyl group and a benzylureido moiety attached to the glycine backbone. The benzylureido group may enhance binding affinity to biological targets, while the allyl group could influence solubility and metabolic stability.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[(benzylcarbamoylamino)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C13H17N3O3/c1-2-8-16(10-12(17)18)15-13(19)14-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,18)(H2,14,15,19) |
InChI Key |
MJJJILCUGUMBJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC(=O)O)NC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Allyl-N-(3-benzylureido)glycine involves several steps. One common synthetic route includes the reaction of allyl hydrazine with benzyl isocyanate to form the intermediate benzylcarbamoyl hydrazine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
N-Allyl-N-(3-benzylureido)glycine undergoes various chemical reactions, including:
Scientific Research Applications
N-Allyl-N-(3-benzylureido)glycine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Allyl-N-(3-benzylureido)glycine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural Features
The table below compares N-Allyl-N-(3-benzylureido)glycine with structurally related glycine derivatives:
Key Observations :
- Molecular Weight: Higher molecular weight (291.30) compared to simpler analogs like N-(3-Aminobenzoyl)glycine (194.19) may affect pharmacokinetics.
Physicochemical Properties
- Lipophilicity : Fluorinated analogs (e.g., ) exhibit higher logP values due to fluorine’s electronegativity, whereas the benzylureido group may reduce lipophilicity while maintaining aromatic interactions.
- Solubility : The allyl group in the target compound could enhance aqueous solubility compared to bulkier substituents like benzhydryl in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
